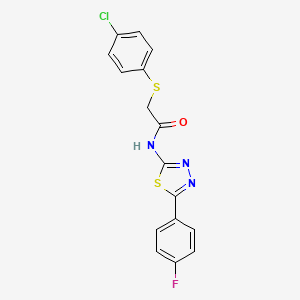

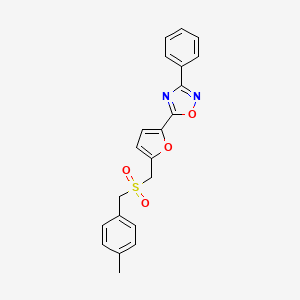

![molecular formula C12H20N4O3S B2633211 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034589-81-4](/img/structure/B2633211.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring . This structure is part of a larger class of compounds known as azoles, which are heterocyclic compounds containing one or more nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyridine ring and the morpholine ring would contribute to its three-dimensional structure. The morpholine ring, being a heterocycle containing both nitrogen and oxygen, could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrazolo[1,5-a]pyridine ring could undergo various reactions such as substitution, addition, or ring-opening reactions . The morpholine ring could also participate in reactions, especially at the nitrogen atom .Scientific Research Applications

Antiviral Activity Against Hepatitis B Virus (HBV)

The compound exhibits promising antiviral activity against the hepatitis B virus (HBV). Specifically, it acts as a core protein allosteric modulator (CpAM) . In a study published in the Journal of Medicinal Chemistry, researchers discovered a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives that effectively inhibit a wide range of nucleoside-resistant HBV variants . The lead compound, labeled as “45,” demonstrated significant suppression of HBV DNA viral load in an HBV AAV mouse model when administered orally.

Drug Delivery Systems

The morpholine-based structure may facilitate drug delivery. Researchers could modify this compound to create prodrugs or incorporate it into nanocarriers for targeted drug delivery. Its water solubility and stability could make it a suitable candidate for such applications.

Safety and Hazards

Mechanism of Action

Target of Action

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound that has been synthesized for use in medicinal chemistry

Mode of Action

It is known that the compound is part of a class of nitrogen-containing heterocycles, which are structural elements of many biologically active compounds .

Biochemical Pathways

The compound is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class, which has been used as a scaffold in drug research .

Result of Action

Similar compounds have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .

properties

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c17-20(18,15-5-7-19-8-6-15)14-10-11-9-13-16-4-2-1-3-12(11)16/h9,14H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEWFUIZVJXFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNS(=O)(=O)N3CCOCC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2633135.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)